molecular formula C20H26ClN5O3 B2481120 N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 2176270-08-7

N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B2481120
CAS No.: 2176270-08-7
M. Wt: 419.91
InChI Key: LNEAPBMARIVMIH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN5O3 and its molecular weight is 419.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Several studies have explored the antimicrobial activities of compounds similar to N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide. For instance, compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties demonstrated good antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Another study on the cyclization reaction of N-(4-chlorophenyl)-β-alanine revealed the formation of various derivatives with weak antibacterial activity (Anusevičius et al., 2014).

Synthesis and Structural Studies

The synthesis of related compounds has been a subject of several studies. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer, was achieved, demonstrating the feasibility of nucleophilic displacement in pyrazole rings (Katoch-Rouse & Horti, 2003). Another study focused on the synthesis of 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, using X-ray diffraction and NMR techniques for structural characterization (Şahin et al., 2014).

Anticancer and Antituberculosis Studies

Compounds with structural similarities have been explored for their potential anticancer and antituberculosis properties. For instance, a study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to understand their interactions with biological targets. For example, molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were performed, providing insights into their anti-cancer properties (Karayel, 2021).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-29-11-10-25-20(28)26(17-7-8-17)18(23-25)14-4-3-9-24(13-14)19(27)22-16-6-2-5-15(21)12-16/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEAPBMARIVMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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